molecular formula C11H11N5O B2426542 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 2195941-44-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2426542
CAS No.: 2195941-44-5
M. Wt: 229.243
InChI Key: SXYFLWXQCYDKHT-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Pyridine: The final step involves coupling the triazole-azetidine intermediate with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation and labeling studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its versatility allows for the creation of polymers, coatings, and other functional materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-3-yl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-2-yl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-5-yl)methanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone lies in its specific arrangement of the triazole, azetidine, and pyridine rings. This arrangement provides distinct chemical and biological properties that can be exploited in various applications. For example, the position of the pyridine ring can influence the compound’s binding affinity and selectivity towards different molecular targets.

Properties

IUPAC Name

pyridin-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-13-5-6-14-16/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFLWXQCYDKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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